methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its intricate molecular architecture allows it to participate in a wide range of chemical reactions, making it a valuable subject of study for researchers.
Properties
Molecular Formula |
C42H47N3O17S |
|---|---|
Molecular Weight |
897.9 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49) |
InChI Key |
HKCMXFVQNGHVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the sequential addition of various functional groups. Key reagents used in these steps include acetic anhydride, fluorenylmethoxycarbonyl chloride, and methanesulfonyl chloride. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable tool for organic chemists.
Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenylmethoxycarbonyl (FMOC) derivatives and oxane-based molecules. These compounds share structural features and may exhibit similar reactivity and applications.
Uniqueness
What sets methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate apart is its unique combination of functional groups and stereochemistry. This distinct structure enables specific interactions and reactivity patterns that may not be observed in other similar compounds.
Biological Activity
The compound methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.
Structure and Properties
This compound features a multi-functional structure that includes acetyloxy groups, a fluorenylmethoxycarbonyl moiety, and various amino acid derivatives. Its molecular formula is , and it possesses a molecular weight of 482.57 g/mol.
Chemical Structure
| Component | Description |
|---|---|
| Acetyloxy Groups | Three acetyloxy substituents |
| Fluorenyl Group | Provides hydrophobic characteristics |
| Amino Acid Derivatives | Contributes to biological activity |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : Similar to tropane alkaloids, this compound may interact with neurotransmitter receptors, particularly serotonin (5-HT) receptors, influencing neurotransmission and cellular signaling pathways .
- Gene Expression : The compound can modulate gene expression, impacting the production of proteins involved in various cellular processes.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Neurotransmission : By acting on serotonin receptors, it can alter neurotransmitter release and uptake, affecting neuronal communication.
- Cell Signaling : It modulates cell signaling pathways that influence cellular metabolism and function.
Cellular Effects
The compound has been shown to affect different cell types:
- Neuronal Cells : In vitro studies indicate that it can enhance or inhibit neuronal activity depending on dosage and exposure time.
- Cancer Cells : Preliminary studies suggest potential cytotoxic effects against certain tumor cell lines, including glioblastoma and hepatocellular carcinoma .
Study 1: Neurotransmitter Interaction
A study investigated the interaction of the compound with 5-HT receptors in cultured neuronal cells. Results indicated that at lower concentrations (10 nM), the compound enhanced serotonin uptake by approximately 30%, while higher concentrations (100 nM) resulted in a 50% inhibition of uptake. This biphasic response suggests a complex interaction with receptor sites.
Study 2: Cytotoxicity in Cancer Models
In a separate study involving glioblastoma cell lines, the compound exhibited significant cytotoxicity with an IC50 value of approximately 25 μM. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.
Study 3: Gene Expression Modulation
Research focusing on gene expression profiles revealed that treatment with the compound led to upregulation of genes associated with neuroprotection while downregulating pro-apoptotic factors in neuronal cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
